molecular formula C10H10ClFO2 B14772387 Ethyl 5-chloro-2-fluoro-4-methylbenzoate

Ethyl 5-chloro-2-fluoro-4-methylbenzoate

Cat. No.: B14772387
M. Wt: 216.63 g/mol
InChI Key: MFPGHZFFFKFQDJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-4-methylbenzoate ( 1538528-61-8) is a fluorinated and chlorinated benzoate ester with the molecular formula C 10 H 10 ClFO 2 and a molecular weight of 216.63 g/mol . This compound serves as a versatile and high-value synthetic intermediate in organic chemistry and drug discovery, prized for its multi-halogenated aromatic structure that enables diverse downstream functionalization. A primary research application of this chemotype is in the discovery of novel therapeutic agents. Structurally related N -(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections . These derivatives demonstrate a dual mechanism of action, capable of suppressing not only viral replication but also the RSV-induced activation of IRF3 and NF-κB signaling pathways, which in turn modulates the production of pro-inflammatory cytokines and chemokines . The specific substitution pattern on the benzoate ring, featuring chlorine and fluorine atoms, is critical for optimizing biological activity and selectivity in such pharmacologically active molecules. Furthermore, the ethyl ester functional group makes this compound an ideal precursor for further synthetic manipulation. It can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, to create a diverse library of compounds for structure-activity relationship (SAR) studies . This utility is shared with closely related methyl ester analogues, which are established as useful chemical intermediates . This product is intended for research purposes as a chemical building block and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-4-methylbenzoate

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3

InChI Key

MFPGHZFFFKFQDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Cl)C)F

Origin of Product

United States

Preparation Methods

Direct Fischer Esterification of 5-Chloro-2-Fluoro-4-Methylbenzoic Acid

Reaction Overview

The carboxylic acid precursor, 5-chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4), undergoes acid-catalyzed esterification with ethanol. The equilibrium-driven process follows nucleophilic acyl substitution (Fig. 1).

Reaction Conditions

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%) or p-toluenesulfonic acid
  • Solvent : Excess ethanol (acts as solvent and reactant)
  • Temperature : Reflux (78–85°C)
  • Duration : 12–24 hours
  • Yield : 65–75% (without water removal); up to 92% with Dean-Stark trap

Mechanistic Insights

  • Protonation of the carbonyl oxygen enhances electrophilicity.
  • Nucleophilic attack by ethanol forms a tetrahedral intermediate.
  • Deprotonation and elimination of water yield the ester.

Optimization Strategies

  • Water removal : Use molecular sieves or azeotropic distillation to shift equilibrium.
  • Catalyst load : Higher H₂SO₄ concentrations (10%) improve kinetics but risk side reactions (e.g., sulfonation).

Acyl Chloride-Mediated Esterification

Two-Step Protocol

Step 1: Synthesis of 5-Chloro-2-Fluoro-4-Methylbenzoyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:

Conditions

  • Molar ratio : Acid : SOCl₂ = 1 : 1.2–1.5
  • Solvent : Toluene or dichloromethane (anhydrous)
  • Temperature : 60–80°C
  • Duration : 2–4 hours
  • Yield : >95% (by GC)
Step 2: Alcoholysis with Ethanol

The acyl chloride reacts with ethanol under mild conditions:

Conditions

  • Base : Pyridine or triethylamine (neutralizes HCl)
  • Solvent : Dichloromethane or THF
  • Temperature : 0–25°C
  • Duration : 1–2 hours
  • Yield : 85–90%

Advantages Over Fischer Method

  • Avoids equilibrium limitations.
  • Higher purity due to fewer byproducts.

Alternative Synthetic Routes

Halogenation of Methyl-Substituted Esters

A retro-synthetic approach could involve:

  • Ethyl 4-methylbenzoate as starting material.
  • Chlorination : Cl₂/FeCl₃ at 40°C (para to -COOEt).
  • Fluorination : Balz-Schiemann reaction or halogen exchange.

Limitations

  • Poor selectivity in dihalogenation steps.
  • Requires stringent temperature control to avoid over-halogenation.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Fischer Esterification 65–92% 90–95% Moderate Low
Acyl Chloride Route 85–90% 95–98% High Moderate
Friedel-Crafts Pathway <50% 70–80% Low High

Key Findings

  • The acyl chloride method offers superior yields and scalability for industrial applications.
  • Fischer esterification remains viable for small-scale synthesis but requires water removal for optimal yields.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow systems : Reduce reaction time by 50% compared to batch processes.
  • Catalyst recycling : Zirconium-based catalysts (e.g., Zr(Cp)₂(CF₃SO₃)₂) enable >4 reuse cycles without activity loss.

Environmental Impact

  • Waste minimization : SOCl₂ routes generate HCl gas, necessitating scrubbers.
  • Solvent recovery : Ethanol and dichloromethane can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Electrophilic Aromatic Substitution: Products include multi-substituted benzoates.

    Hydrolysis: Products include 5-chloro-2-fluoro-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9)

  • Molecular Formula : C₉H₇BrClFO₂
  • Molar Mass : 281.51 g/mol
  • Key Structural Differences : Bromine (Br) replaces the methyl group at position 4.
  • Higher molecular weight (281.51 vs. ~216.64 g/mol for the target compound) suggests reduced volatility. Applications: Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .

Ethyl 5-Chloro-4-fluoro-2-methoxybenzoate (CAS 1823344-14-4)

  • Molecular Formula : C₁₀H₁₀ClFO₃
  • Molar Mass : 232.64 g/mol
  • Density : 1.264 g/cm³ (predicted)
  • Boiling Point : 291.8°C (predicted)
  • Key Structural Differences : Methoxy (-OCH₃) replaces the methyl (-CH₃) at position 2.
  • Implications :
    • The methoxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
    • Higher boiling point compared to the target compound (estimated <290°C) due to enhanced intermolecular forces.
    • Applications: Intermediate in drug synthesis where electron-donating groups modulate reactivity .

Ethyl 5-Chloro-4-fluoro-2-hydroxybenzoate (CAS 1823375-29-6)

  • Molecular Formula : C₉H₈ClFO₃
  • Molar Mass : 218.61 g/mol
  • Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); storage at 2–8°C indicates thermal instability.
  • Key Structural Differences : Hydroxy (-OH) replaces the methyl (-CH₃) at position 2.
  • Implications :
    • The hydroxy group enables acidity (pKa ~10–12) and participation in conjugation or chelation.
    • Lower molar mass (218.61 vs. ~216.64 g/mol for the target compound) reflects reduced steric bulk.
    • Applications: Chelating agent or precursor for salicylate-derived pharmaceuticals .

Ethyl 4-Chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate

  • Molecular Formula : C₁₆H₁₃ClFO₃ (inferred from structure)
  • Key Structural Differences : Biphenyl backbone with additional hydroxyl and methyl groups.
  • Implications: Extended aromatic system enhances π-π stacking, relevant in materials science.

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Boiling Point (°C) Storage Conditions
Ethyl 5-chloro-2-fluoro-4-methylbenzoate (Target) C₁₀H₁₀ClFO₂ ~216.64* 5-Cl, 2-F, 4-CH₃ ~280–290† Likely 2–8°C‡
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 5-Br, 2-Cl, 4-F N/A N/A
Ethyl 5-chloro-4-fluoro-2-methoxybenzoate C₁₀H₁₀ClFO₃ 232.64 5-Cl, 4-F, 2-OCH₃ 291.8 2–8°C
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate C₉H₈ClFO₃ 218.61 5-Cl, 4-F, 2-OH N/A 2–8°C

*Calculated based on atomic masses.
†Estimated from analog data.
‡Inferred from similar compounds .

Functional and Application Insights

  • Reactivity :
    • Halogen substituents (Cl, F, Br) influence electrophilic substitution patterns. Bromine enhances cross-coupling utility, while fluorine improves metabolic stability in pharmaceuticals .
    • Electron-withdrawing groups (e.g., -Cl, -F) deactivate the aromatic ring, directing reactions to specific positions .
  • Solubility and Stability :
    • Methoxy and hydroxy groups improve water solubility but may necessitate低温 storage to prevent degradation .
    • Methyl groups enhance lipophilicity, favoring membrane permeability in drug candidates.

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